molecular formula C45H68N6O9 B1670875 多拉他汀 15 CAS No. 123884-00-4

多拉他汀 15

货号 B1670875
CAS 编号: 123884-00-4
分子量: 837.1 g/mol
InChI 键: LQKSHSFQQRCAFW-CCVNJFHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Dolastatin 15 has been achieved through a convergent strategy . The process involves the thermal cyclization of the corresponding Meldrum adduct to obtain the pyrrolidinone ring . Further optimizations have resulted in moderate yields .


Molecular Structure Analysis

Dolastatin 15 has a molecular formula of C45H68N6O9 and a molecular weight of 837.06 . Its structure includes a variety of functional groups, contributing to its unique properties .


Chemical Reactions Analysis

Dolastatin 15 is a potent, tubulin-targeted, vinca-site binding, anticancer agent that induces mitotic arrest and inhibits cell proliferation in a variety of cell types .


Physical And Chemical Properties Analysis

Dolastatin 15 has a molecular formula of C45H68N6O9 and a molecular weight of 837.06 . It is a solid substance that should be stored at -20°C .

科学研究应用

  • Marine-derived Anticancer Natural Products

    • Dolastatin 15, derived from the sea hare D. Auricularia and cyanobacterial origin, is a potent pipeline agent . It’s part of a growing list of unique secondary metabolites from marine sources that have gained attention in drug discovery and development for various biomedical applications .
    • This metabolite has shown potential as a source for the isolation of numerous dolastatin 15–related peptides .
  • Inhibition of Cell Growth

    • Dolastatin 15 has been compared with Dolastatin 10 using panels of human ovarian and colon-carcinoma cell lines .
    • Both agents were very potent inhibitors of cell growth, with Dolastatin 10 being an average of 9.1-fold more potent than Dolastatin 15 . They were more potent than paclitaxel or vinblastine .
  • Development of Synthetic Analogs

    • Tasidotin, a synthetic analogue of Dolastatin 15, has been developed and studied .
    • This analogue has shown objective antitumor activity in patients with advanced solid tumors . It has improved pharmacologic properties that translate into an improved safety profile compared with Dolastatin 15 .
  • Resistance Study in Cancer Treatment

    • Dolastatin 15 has been used in studies to understand resistance in cancer treatment .
    • In a study, resistance was significantly higher to Dolastatin 15 (12.7-fold) than to Dolastatin 10 (only 3.2-fold; P <0.05) and was reversible in both cases by verapamil .
    • This kind of study helps in understanding the mechanisms of drug resistance and can guide the development of more effective treatments .

安全和危害

Dolastatin 15 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

未来方向

Dolastatin 15 and its derivatives have attracted interest for potential use in the treatment of various types of cancers . Researchers have pinpointed the genetic blueprints behind dolastatin 10, a marine natural product that has led to six FDA-approved cancer drugs since 2011. The discovery could unlock the potential for new cancer therapeutics .

属性

IUPAC Name

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHSFQQRCAFW-CCVNJFHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924629
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolastatin 15

CAS RN

123884-00-4
Record name Dolastatin 15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolastatin 15
Reactant of Route 2
Reactant of Route 2
Dolastatin 15
Reactant of Route 3
Reactant of Route 3
Dolastatin 15
Reactant of Route 4
Reactant of Route 4
Dolastatin 15
Reactant of Route 5
Reactant of Route 5
Dolastatin 15
Reactant of Route 6
Reactant of Route 6
Dolastatin 15

Citations

For This Compound
1,050
Citations
DA Gianolio, C Rouleau, WE Bauta, D Lovett… - Cancer chemotherapy …, 2012 - Springer
… dolastatin 15 depsipeptide analogs have undergone clinical trial [4, 11, 16, 17, 29, 34]. In a manner similar to the vinca alkaloids, dolastatin 15 … the potential of dolastatin 15 derivatives (…
Number of citations: 41 link.springer.com
Z Cruz‐Monserrate, JT Mullaney… - European Journal of …, 2003 - Wiley Online Library
… has been the depsipeptide dolastatin 15, originally … dolastatin 15 and cemadotin might bind in a unique site on tubulin. To evaluate this idea, we synthesized radiolabeled dolastatin 15 …
Number of citations: 59 febs.onlinelibrary.wiley.com
R Bai, SJ Friedman, GR Pettit, E Hamel - Biochemical pharmacology, 1992 - Elsevier
… We have compared dolastatin 15 with dolastatin 10 for its … The I+, values for cell growth were obtained for dolastatin 15 with … At toxic concentrations dolastatin 15 caused the leukemia …
Number of citations: 174 www.sciencedirect.com
R Bai, MC Edler, PL Bonate, TD Copeland… - Molecular …, 2009 - ASPET
… depsipeptide dolastatin 15. In tasidotin, the carboxyl-terminal ester group of dolastatin 15 … (P5), a pentapeptide also present in dolastatin 15 and cemadotin. P5 was more active as an …
Number of citations: 46 molpharm.aspetjournals.org
M Lopus - Molecular and cellular biochemistry, 2013 - Springer
Dolastatin 15 (DL15) is a potent, tubulin-targeted, vinca-site binding, anticancer agent that induces mitotic arrest and inhibit cell proliferation in a variety of cell types. Several analogs of …
Number of citations: 13 link.springer.com
M Sato, M Sagawa, T Nakazato… - … journal of oncology, 2007 - spandidos-publications.com
… dolastatin 15 against hematological malignancies such as myeloma cells have never been reported. We demonstrate here for the first time that dolastatin 15 … that dolastatin 15 induces …
Number of citations: 58 www.spandidos-publications.com
GR Pettit, Y Kamano, C Dufresne… - The Journal of …, 1989 - ACS Publications
The Indian Ocean sea hare Dolabella auric-ularia has been found to contain a strongly cytostatic depsipeptide constituent designated dolastatin 15. The unusual depsipeptide was …
Number of citations: 226 pubs.acs.org
S Ebbinghaus, E Rubin, E Hersh, LD Cranmer… - Clinical cancer …, 2005 - AACR
… a third-generation dolastatin-15 analogue that is metabolically … Cemadotin, a dolastatin-15 pentapeptide, at concentrations … process that differentiated dolastatin-15 analogues from other …
Number of citations: 54 aacrjournals.org
AC Mita, LA Hammond, PL Bonate, G Weiss… - Clinical Cancer …, 2006 - AACR
… A phase II study of the dolastatin 15 analogue LU 103793 in the treatment of advanced non-… ILX651, a third generation dolastatin 15: results of a phase I dose escalating and …
Number of citations: 76 aacrjournals.org
C Cunningham, LJ Appleman, M Kirvan-Visovatti… - Clinical cancer …, 2005 - AACR
Purpose: To determine the maximum tolerated dose (MTD), dose-limiting toxicity (DLT), and pharmacokinetics of tasidotin (ILX651), a dolastatin-15 analogue, when administered on …
Number of citations: 70 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。